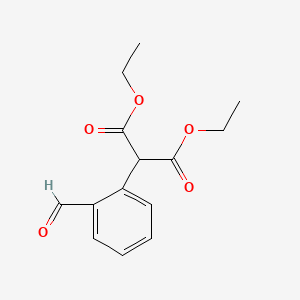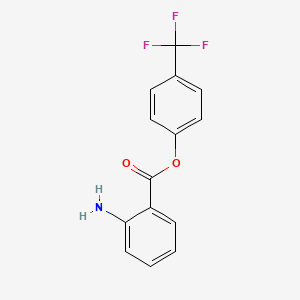
Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic anhydride and an amine in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate: Similar structure but with a bromine atom instead of a methyl group.
Methyl 5-chloro-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and potential biological activities. The methyl group on the thiophene ring can also influence the compound’s reactivity and interactions with molecular targets .
Eigenschaften
CAS-Nummer |
1352723-61-5 |
|---|---|
Molekularformel |
C9H8F3NO3S |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
methyl 5-methyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3S/c1-4-3-5(6(17-4)7(14)16-2)13-8(15)9(10,11)12/h3H,1-2H3,(H,13,15) |
InChI-Schlüssel |
SRRIHCUXXGXYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(=O)OC)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)




![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)



![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)
